Methyl 3-(4-aminophenyl)propanoate
Description
Historical Context and Evolution of Research on Aminophenylpropanoate Scaffolds
The journey of aminophenylpropanoate scaffolds in chemical research is intrinsically linked to the broader history of amino acid chemistry and the exploration of their non-natural analogues. Initially, research into amino acids was predominantly focused on the proteinogenic α-amino acids, the fundamental building blocks of life. However, as the fields of organic and medicinal chemistry matured, the scientific community began to explore the potential of β-amino acids and other non-natural amino acid derivatives. These structural cousins of natural amino acids offered the potential for new chemical properties and biological activities.
The aminophenylpropanoate scaffold, a type of β-amino acid derivative, emerged as a subject of interest due to its rigid phenyl group and a more flexible propanoate chain. Early research likely focused on the fundamental synthesis and characterization of these compounds. Over time, the evolution of research on aminophenylpropanoate scaffolds has been driven by the quest for new molecular architectures with specific functionalities. The concept of "scaffold hopping," introduced in the late 20th century, further propelled the exploration of such structures. researchgate.net This strategy involves replacing the core structure of a known active compound with a different scaffold to discover new compounds with similar or improved biological activities. The aminophenylpropanoate framework, with its distinct chemical handles, proved to be an attractive candidate for such synthetic explorations.
The development of advanced analytical techniques and a deeper understanding of reaction mechanisms have allowed chemists to increasingly utilize the aminophenylpropanoate scaffold as a reliable building block in multi-step syntheses. This has led to the creation of a diverse library of derivatives with applications extending beyond simple structural motifs to complex, biologically active molecules.
Significance of Methyl 3-(4-aminophenyl)propanoate in Organic Synthesis and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its utility as a versatile intermediate. Its two primary functional groups, the aromatic amine and the methyl ester, can be selectively targeted and modified, allowing for the construction of a variety of more complex molecules.
In organic synthesis, the amino group can undergo a plethora of reactions, including acylation, alkylation, and diazotization, opening pathways to a wide range of derivatives. For instance, the amine can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. It can also serve as a nucleophile in substitution reactions. The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. It can also be reduced to an alcohol.
This dual reactivity is particularly valuable in medicinal chemistry, where the aminophenylpropanoate scaffold serves as a key component in the synthesis of various biologically active compounds. The phenyl ring provides a rigid core that can be appropriately substituted to interact with biological targets, while the propanoate tail offers a flexible linker that can be modified to optimize pharmacokinetic and pharmacodynamic properties.
One notable application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. longdom.org The aminophenylpropanoate scaffold can be elaborated to create molecules that bind to the active site of specific kinases, thereby inhibiting their activity. For example, derivatives of this compound have been explored as precursors to inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
Furthermore, this compound is a valuable building block for the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. For instance, the amino group of this compound can be reacted with a suitable dicarbonyl compound or its equivalent to form heterocyclic rings like benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. ijariie.commdpi.com The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes, a reaction for which derivatives of this compound are well-suited precursors. rsc.orgorganic-chemistry.orgnih.govmdpi.com
The following interactive data tables showcase some of the key properties of this compound and provide examples of its application in the synthesis of more complex molecules, highlighting the yields and conditions of these reactions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | ijariie.com |
| Molecular Weight | 179.22 g/mol | ijariie.com |
| IUPAC Name | This compound | ijariie.com |
| InChI Key | LXHNQRGWWMORLQ-UHFFFAOYSA-N | ijariie.com |
| Physical Form | Solid or Semi-solid or liquid | ijariie.com |
| Purity | 96% | ijariie.com |
| Storage Temperature | Room temperature, in dark place, under inert atmosphere | ijariie.com |
Application of this compound in Synthesis
| Product | Reactant(s) | Reagents and Conditions | Yield | Reference |
| 2-Arylbenzimidazoles | o-Phenylenediamines, Aldehydes | Various catalysts (e.g., Co(II) complex, Na3AlF6) | Good to Excellent | rsc.orgnih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors | - | Multi-step synthesis | - | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNQRGWWMORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329103 | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-07-6 | |
| Record name | Methyl 4-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 4 Aminophenyl Propanoate
Established Synthetic Routes and Precursors
The traditional synthesis of Methyl 3-(4-aminophenyl)propanoate relies on well-documented chemical transformations, including esterification, nitro group reduction, and carbon-carbon bond formation.
Esterification-Based Syntheses from 3-(4-Aminophenyl)propanoic Acid
A direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. mdpi.combond.edu.au The reaction is reversible, and to drive the equilibrium towards the product, excess methanol is used. The process is relatively simple and can produce workable yields, with reaction times varying from one hour to several hours at reflux temperatures. bond.edu.au
A typical procedure involves dissolving 3-(4-aminophenyl)propanoic acid in methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux. After the reaction is complete, the excess methanol is removed under reduced pressure, and the remaining mixture is neutralized to isolate the final ester product. bond.edu.au
Multi-Step Approaches via Aromatic Nitro Reduction and Subsequent Esterification
An alternative and widely used pathway begins with a precursor containing a nitro group, such as 3-(4-nitrophenyl)propanoic acid. This multi-step approach involves two key transformations: the reduction of the aromatic nitro group to an amine and the esterification of the carboxylic acid. nih.gov These steps can be performed sequentially.
The reduction of the nitro group is a critical step for which numerous methods exist. A common industrial-scale method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). google.com This method is often clean and efficient. Chemical reducing agents are also frequently employed. For instance, stannous chloride (SnCl₂) in an alcoholic solvent like ethanol (B145695) can effectively reduce the nitro group to a primary amine. nih.gov Other systems, such as sodium borohydride (B1222165) in the presence of transition metal complexes, have also been developed for this purpose. jsynthchem.com
Following the reduction, the resulting 3-(4-aminophenyl)propanoic acid can be esterified as described in the previous section. Interestingly, certain reagents can facilitate both reactions in a single pot. When stannous chloride is used as the reducing agent in ethanol, it can also act as a Lewis acid catalyst, promoting the simultaneous esterification of the carboxylic acid to yield the corresponding ethyl ester. nih.gov A similar one-pot approach can be envisioned for the methyl ester.
Synthesis from Related Aromatic Aldehydes and Nitroalkanes
More complex synthetic routes build the propanoate side chain from simpler aromatic precursors. One such strategy starts with 4-nitrobenzaldehyde (B150856). This approach involves a carbon-carbon bond-forming reaction to introduce the two-carbon unit required for the propanoate chain, followed by functional group manipulations.
A notable example is the Knoevenagel condensation. In this method, 4-nitrobenzaldehyde can be reacted with a compound containing an active methylene (B1212753) group, such as Meldrum's acid or nitromethane. For instance, a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid has been shown to produce 3-(3-nitrophenyl)propanoic acid. nih.gov A similar reaction with 4-nitrobenzaldehyde would yield the 4-nitro isomer. Subsequent reduction of the nitro group and esterification of the carboxylic acid would lead to the final product, this compound. nih.gov Multi-component reactions involving aldehydes, nitroalkanes, and other reagents represent a powerful tool for constructing complex molecules from simple building blocks. researchgate.net
Alkylation Strategies for Aminophenylpropanoate Derivatives
Alkylation strategies are typically employed to create derivatives of a core structure rather than to synthesize the parent compound itself. In the context of this compound, the primary amino group is a key site for alkylation. This functional group can undergo nucleophilic attack on various electrophiles to form N-alkylated or N-acylated derivatives.
For example, the reaction of an aminophenol with methyl acrylate (B77674) demonstrates a Michael addition-type N-alkylation, where the nitrogen atom adds to the activated double bond. mdpi.com Similarly, the amino group of this compound could be reacted with alkyl halides or undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amine derivatives. These modification strategies are crucial for generating libraries of related compounds for applications such as drug discovery. nih.gov
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and environmental footprint.
Catalytic Hydrogenation and Reduction Methodologies
Catalytic hydrogenation is a cornerstone of modern synthesis, particularly for the reduction of functional groups like nitroarenes. organic-chemistry.org In the synthesis of this compound from a nitro precursor, heterogeneous catalysts are highly effective. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of aromatic nitro compounds to their corresponding anilines. google.com The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (B95107) under a hydrogen atmosphere, sometimes at elevated temperature and pressure. google.com The process is known for its high yields and the clean conversion of the starting material.
Homogeneous catalysis also offers powerful tools for reduction. While often applied to the hydrogenation of imines or ketones, these catalysts can be adapted for nitro group reduction. jku.at Metal-free catalytic systems, such as those employing boranes like tris(perfluorophenyl)borane, have emerged for the hydrogenation of imines, showcasing the expanding scope of non-traditional catalysts. bohrium.comnih.gov These advanced methods offer potential for milder reaction conditions and unique selectivities in the synthesis of complex amines.
Synthetic Methodologies Overview
The table below summarizes the different synthetic approaches for this compound and its precursors.
| Method | Precursor(s) | Key Reagents/Catalysts | Transformation |
| Fischer Esterification | 3-(4-Aminophenyl)propanoic Acid, Methanol | H₂SO₄ or HCl | Carboxylic acid to methyl ester |
| Nitro Reduction & Esterification | 3-(4-Nitrophenyl)propanoic Acid | 1. Pd/C, H₂ or SnCl₂2. Methanol, H₂SO₄ | Nitro to amine, acid to ester |
| Aldehyde-Based Synthesis | 4-Nitrobenzaldehyde, Meldrum's Acid | 1. Base (e.g., piperidine)2. Reducing agent | C-C bond formation, reduction |
| Catalytic Hydrogenation | Methyl 3-(4-nitrophenyl)propanoate | Pd/C, H₂ | Nitro group reduction |
Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization
Transition metal-catalyzed reactions are fundamental in constructing the core structure of aromatic compounds like this compound. mtroyal.camdpi.com These methods are prized for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. mtroyal.ca A primary synthetic route involves the initial synthesis of a precursor, Methyl 3-(4-nitrophenyl)propanoate, which is then reduced to the target amine.
The formation of the precursor's carbon skeleton can be achieved through various cross-coupling reactions. mdpi.com For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for functionalizing aromatic rings. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating the C(sp²)-C(sp³) bond between the phenyl ring and the propanoate side chain. mdpi.comresearchgate.net
Another critical step where transition metals are employed is the reduction of the nitro group of the precursor to the amine functionality. Catalytic hydrogenation is a common and highly efficient method. This process typically uses catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. rsc.orggoogle.com This transformation is highly selective and often proceeds under mild conditions, resulting in excellent yields and high purity of the final product, 4-(4-Aminophenyl)-3-morpholinone. google.com
Key Transition Metal-Catalyzed Reactions in Synthesis:
| Reaction Type | Catalyst Example | Purpose in Synthesis |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Formation of C-C bonds to build the carbon skeleton of the precursor. mdpi.com |
| Heck Coupling | Pd(OAc)₂ | Arylation of alkenes to form the propanoate side chain on the ring. mdpi.com |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of the nitro group precursor to the final amine product. google.com |
Organocatalytic and Biocatalytic Strategies
While transition-metal catalysis is well-established, there is a growing interest in organocatalytic and biocatalytic methods in line with green chemistry principles. researchgate.net Organocatalysis uses small organic molecules to accelerate reactions, avoiding the use of potentially toxic or expensive metals. For precursors to this compound, a tandem Knoevenagel condensation/reduction can be employed using an organocatalyst. nih.gov
Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers high selectivity and mild reaction conditions. While specific biocatalytic routes for the synthesis of this compound are not extensively documented, enzymes could theoretically be applied in steps such as the hydrolysis or transesterification of the methyl ester group or in the formation of amide bonds from the amino group.
Principles of Green Chemistry in the Synthesis of this compound
Green chemistry principles are increasingly integrated into the synthesis of fine chemicals to minimize environmental impact. researchgate.netmdpi.com This involves careful selection of solvents, maximizing atom economy, and reducing waste. mdpi.comrsc.org
Solvent Selection and Optimization
The choice of solvent is critical as it often constitutes the largest mass component of a reaction mixture. Traditional solvents like DMF and NMP are effective but raise environmental and safety concerns. unibo.it Research focuses on identifying greener alternatives. dtu.dk For the hydrogenation step in the synthesis of similar aromatic amines, aliphatic alcohols like ethanol are used, which are more environmentally benign. google.com The work-up can often be simplified to filtration and concentration, reducing the need for further purification solvents. google.com Other green solvents considered in organic synthesis include water, glycerol, and polyethylene (B3416737) glycol (PEG), which are non-toxic and biodegradable. rsc.org The selection is often guided by solubility parameters, safety profiles, and life-cycle analysis. unibo.itdtu.dk
Comparison of Solvents in Chemical Synthesis
| Solvent | Classification | Key Considerations |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Unfavoured | High boiling point, reprotoxic. unibo.it |
| Tetrahydrofuran (THF) | Substitution Advisable | Forms explosive peroxides. unibo.it |
| Ethanol | Recommended | Produced from renewable resources, low toxicity. google.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from biomass, higher boiling point than THF, does not readily form peroxides. unibo.it |
| Water | Recommended | Non-toxic, non-flammable, but can have high energy costs for removal. rsc.org |
Atom Economy and Waste Reduction
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired product. rsc.orgscranton.edu A 100% atom economy means that all reactant atoms end up in the final product, with no byproducts. scranton.edu
The synthesis of this compound from its nitro precursor provides a clear example.
Catalytic Hydrogenation: The reduction of the nitro group using H₂ gas and a palladium catalyst is highly atom-economical. The only byproduct is water.
Stoichiometric Reduction: Older methods using stoichiometric reducing agents like stannous chloride (SnCl₂) are far less atom-economical. nih.gov This reaction generates significant inorganic salt waste that must be separated and disposed of. primescholars.com
Atom Economy Comparison for Nitro Group Reduction
| Method | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| Catalytic Hydrogenation | R-NO₂ + 3H₂ | R-NH₂ | 2H₂O | High |
| Stannous Chloride Reduction | 2R-NO₂ + 6SnCl₂ + 28HCl | 2R-NH₃⁺Cl⁻ | 6SnCl₆²⁻ + 4H₂O + 12H⁺ | Very Low nih.gov |
By choosing catalytic pathways, chemists can dramatically reduce waste, aligning with the goals of sustainable manufacturing. rsc.orgresearchgate.net
Mechanistic Investigations of Synthetic Transformations Involving this compound and its Precursors
Understanding reaction mechanisms is crucial for optimizing synthetic routes. For the key transformations in the synthesis of this compound, several mechanistic studies are relevant.
The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a complex heterogeneous process. The generally accepted mechanism involves the adsorption of both the nitro compound and hydrogen molecules onto the catalyst surface. The N=O bonds are sequentially hydrogenated, likely proceeding through nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final amine (R-NH₂) is formed and desorbed from the surface.
In the case of transition metal-catalyzed cross-coupling reactions used to form the precursor, the mechanisms are well-studied. mdpi.com The Suzuki-Miyaura reaction, for example, proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The organic halide adds to the palladium(0) catalyst to form a palladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic fragments are coupled together, regenerating the palladium(0) catalyst which can then begin a new cycle. mdpi.com
For reductions using stannous chloride, the SnCl₂ acts as a Lewis acid, coordinating to the oxygen atoms of the nitro group. nih.gov This facilitates a series of single-electron transfers from the Sn(II) ions, which are oxidized to Sn(IV), ultimately reducing the nitrogen atom. In alcoholic solvents like ethanol, the Lewis acidic nature of the tin salts can also simultaneously catalyze the esterification of a carboxylic acid group, if present. nih.gov
Chemical Reactivity and Transformations of Methyl 3 4 Aminophenyl Propanoate
Functional Group Interconversions of the Aminophenyl Moiety
The primary amino group and the phenyl ring are sites of significant chemical reactivity, enabling a variety of structural modifications.
The primary amino group of Methyl 3-(4-aminophenyl)propanoate can be oxidized to form the corresponding nitro derivative. smolecule.com This transformation typically employs strong oxidizing agents. For instance, reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions can effect the conversion of the -NH₂ group to a nitro group (-NO₂), yielding Methyl 3-(4-nitrophenyl)propanoate. smolecule.com While primary aromatic amines can also be oxidized to nitroso intermediates, specific studies detailing this transformation for this compound are not extensively documented.
Table 1: Oxidative Reactions of the Amino Group
| Starting Material | Reagent(s) | Product |
|---|
Reductive processes can target either the derivatives of the amino group or the aromatic phenyl ring itself.
The nitro group of Methyl 3-(4-nitrophenyl)propanoate, the oxidized derivative, can be efficiently reduced back to the primary amino group. A common and effective method for this transformation is catalytic hydrogenation, utilizing a catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere. This reaction regenerates the parent amino compound, this compound.
The aromatic phenyl ring can be partially reduced through a process known as the Birch reduction. wikipedia.orgbyjus.com This reaction employs an alkali metal like sodium or lithium dissolved in liquid ammonia, with an alcohol serving as a proton source. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The Birch reduction of aromatic rings typically yields non-conjugated 1,4-cyclohexadienes. wikipedia.orgbyjus.com The regioselectivity of the reduction is governed by the electronic nature of the substituents on the ring. masterorganicchemistry.com For this compound, the molecule possesses both an electron-donating group (the amino group, -NH₂) and a group that behaves as electron-withdrawing under these conditions (the propanoate side chain). Electron-donating groups generally direct the reduction to preserve the double bond attached to the substituted carbon, while electron-withdrawing groups promote reduction at the substituted carbon. masterorganicchemistry.com Therefore, the Birch reduction would lead to a specific 1,4-cyclohexadiene (B1204751) isomer, reflecting the combined influence of these two groups.
Table 2: Reductive Transformations
| Reaction Type | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Nitro Group Reduction | Methyl 3-(4-nitrophenyl)propanoate | H₂, Palladium on Carbon (Pd/C) | This compound |
The nitrogen atom of the primary amino group is nucleophilic and readily participates in acylation and other N-functionalization reactions. N-acylation, the formation of an amide bond, can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield Methyl 3-(4-acetylaminophenyl)propanoate. Studies on similar substrates, like methyl 3-aminocrotonate, show that using pyridine as a base with acid chlorides favors the formation of N-acylated products (enamides). niscpr.res.in
Other N-functionalization reactions are also possible. For instance, sulfonamides can be formed by reacting the amine with sulfonyl chlorides. A related reaction involves the mesylation of an amino group using methanesulfonyl chloride and pyridine to produce the corresponding methanesulfonamide.
Table 3: N-Acylation Reaction
| Starting Material | Reagent(s) | Product |
|---|
The amino group can undergo N-alkylation, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Modern, more selective methods have been developed. For instance, dimethyl carbonate (DMC) can be used as an environmentally benign methylating agent for the N-methylation of aromatic and aliphatic amines, often catalyzed by metal nanoparticles. nih.gov This approach offers a greener alternative to traditional alkylating agents like alkyl halides or dimethyl sulfate. nih.gov While over-alkylation can be an issue, selective mono-N-alkylation of certain amino alcohols has been achieved by forming a stable chelate with 9-BBN prior to alkylation, suggesting that strategic approaches can enhance selectivity. organic-chemistry.org
Ester Group Reactivity
The methyl ester functional group exhibits reactivity characteristic of carboxylic acid derivatives.
The most common reaction of the ester group in this context is hydrolysis, which converts the methyl ester back to the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in an excess of water. google.com The reaction is reversible, meaning an equilibrium is established between the reactants and products. google.com
Base-catalyzed hydrolysis, also known as saponification, is generally the preferred method as the reaction is essentially irreversible. google.com This process involves heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. google.com The initial products are the alcohol (methanol) and the sodium salt of the carboxylic acid (sodium 3-(4-aminophenyl)propanoate). google.com To obtain the free carboxylic acid, the reaction mixture is subsequently acidified with a strong acid (e.g., HCl), which protonates the carboxylate salt. google.com The mechanism for base-catalyzed hydrolysis of esters is well-understood to involve the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester.
Transesterification Reactions
Transesterification is a fundamental process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orglibretexts.org For this compound, this involves replacing the methyl group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'OH). This equilibrium-driven reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of the new alcohol (R'OH) then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, yielding the new ester. libretexts.orgbyjus.com To drive the reaction to completion, the alcohol (R'OH) is often used in large excess as the solvent. libretexts.orgchemistrysteps.com
Base-Catalyzed Transesterification : A strong base deprotonates the alcohol (R'OH) to form a more potent nucleophile, the alkoxide (R'O⁻). wikipedia.orgbyjus.com This alkoxide directly attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (-OCH₃) results in the formation of the new ester. masterorganicchemistry.com
The general scheme for these reactions is presented below:
Table 1: Transesterification of this compound
| Catalyst Type | General Reaction | Key Aspects |
|---|---|---|
| Acid | This compound + R'OH ⇌ New Ester + CH₃OH | Reversible; driven by excess R'OH. |
| Base | this compound + R'O⁻ ⇌ New Ester + CH₃O⁻ | Irreversible under practical conditions as the leaving methoxide is less basic than the attacking alkoxide. masterorganicchemistry.com |
Reduction of the Ester Group
The methyl ester group of this compound can be reduced to a primary alcohol, yielding 3-(4-aminophenyl)propan-1-ol (B78041). This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) in simple alcoholic solvents are generally ineffective at reducing esters. orgoreview.com
Powerful hydride reagents such as Lithium Aluminium Hydride (LiAlH₄) are commonly employed for this purpose. orgoreview.commasterorganicchemistry.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide and a second hydride addition to the intermediate aldehyde. masterorganicchemistry.comorgosolver.com
Alternatively, sodium borohydride can be used under specific conditions, such as in a mixture of THF and methanol at reflux, which enhances its reducing power and allows for the reduction of aromatic esters. ias.ac.inresearchgate.netresearchgate.net This method can be more chemoselective than using LiAlH₄. ias.ac.inresearchgate.net
Table 2: Common Reagents for Ester Reduction
| Reagent | Typical Conditions | Product | Selectivity |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₃O⁺ workup | 3-(4-aminophenyl)propan-1-ol | Low; reduces many other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | THF/Methanol, reflux | 3-(4-aminophenyl)propan-1-ol | Good; tolerates nitro, amide, and nitrile groups. ias.ac.inresearchgate.net |
| Borane Dimethyl Sulfide (BH₃-SMe₂) | Refluxing THF | 3-(4-aminophenyl)propan-1-ol | Aromatic esters require longer reaction times than aliphatic ones. commonorganicchemistry.com |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the amino (-NH₂) group. libretexts.orgbyjus.comchemistrysteps.com The -NH₂ group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the propanoate side chain, substitution occurs predominantly at the two equivalent ortho positions (C-3 and C-5 relative to the propanoate chain).
Common electrophilic substitution reactions include:
Halogenation : Reaction with bromine water at room temperature can lead to the rapid formation of a poly-substituted product, such as 2,4,6-tribromoaniline (B120722) from aniline (B41778), due to the high reactivity. byjus.com To achieve mono-substitution on this compound, the activating effect of the amino group must be moderated. This is typically done by acetylating the amine to form an acetanilide (B955) derivative, which then undergoes controlled halogenation followed by hydrolysis to remove the acetyl group. libretexts.org
Nitration : Direct nitration with a mixture of nitric and sulfuric acids is problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion. This ion is a deactivating, meta-directing group, leading to a mixture of products and significant amounts of tarry oxidation byproducts. byjus.combyjus.com Controlled nitration is achieved by first protecting the amino group as an amide. byjus.com
Sulfonation : Reaction with fuming sulfuric acid leads to the formation of the corresponding sulfonic acid. The reaction initially forms anilinium hydrogen sulfate, which rearranges upon heating to produce the p-aminobenzenesulfonic acid (sulfanilic acid). byjus.combyjus.com
Derivatization Strategies for Advanced Chemical Scaffolds
The functional groups of this compound serve as handles for building more complex molecular structures.
Formation of Amide-Based Derivatives
The primary amino group is a potent nucleophile, readily reacting with carboxylic acids and their derivatives to form amides. This is one of the most common derivatization strategies.
Acylation with Acyl Chlorides or Anhydrides : The most straightforward method involves reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. masterorganicchemistry.com This reaction is typically fast and efficient, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org
Direct Condensation with Carboxylic Acids : Direct reaction between a carboxylic acid and the amine requires harsh conditions (high heat) to drive off water and is generally low-yielding. masterorganicchemistry.com Modern methods utilize coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to activate the carboxylic acid, allowing the reaction to proceed under mild conditions. numberanalytics.com Catalysts like TiCl₄ have also been shown to promote direct amidation between anilines and carboxylic acids. nih.gov
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing both an amine nucleophile and an electrophilic ester, allows for intramolecular reactions to form heterocyclic structures. numberanalytics.comnumberanalytics.com
One plausible transformation is an intramolecular cyclization to form a lactam (a cyclic amide). Under forcing thermal conditions, the amino group could potentially attack the ester carbonyl, leading to the formation of a seven-membered lactam ring with the elimination of methanol. Furthermore, the molecule can serve as a precursor for more complex heterocycles. For instance, the aniline moiety can participate in reactions that build fused ring systems. Oxidative cyclization of related 4-(2-aminophenyl)-4-oxobutanenitriles is a known route to indolinone derivatives, suggesting that under specific oxidative conditions, the aniline and the propanoate chain could potentially be induced to form fused heterocyclic systems. nih.gov Cyanamides have also been shown to undergo cyclization with aminophenyl derivatives to form quinazoline (B50416) structures. researchgate.net
Detailed Mechanistic Studies of Chemical Transformations
Understanding the step-by-step pathways of these reactions is crucial for optimizing conditions and predicting outcomes.
Transesterification Mechanism : In the acid-catalyzed pathway, the reaction begins with the protonation of the carbonyl oxygen, making it more electrophilic. wikipedia.orgbyjus.com The alcohol then attacks, forming a tetrahedral intermediate. A proton transfer occurs, making the original methoxy (B1213986) group a good leaving group (methanol). libretexts.org In the base-catalyzed mechanism, a nucleophilic alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group. masterorganicchemistry.com
Ester Reduction Mechanism (with LiAlH₄) : The reaction proceeds via nucleophilic acyl substitution. libretexts.orgorgosolver.com
A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. masterorganicchemistry.com
The intermediate collapses, reforming the C=O double bond and eliminating the methoxide ion (⁻OCH₃) to form an aldehyde.
A second hydride ion rapidly attacks the newly formed aldehyde in another nucleophilic addition.
An acidic workup protonates the resulting alkoxide to yield the primary alcohol. orgosolver.com
Electrophilic Aromatic Substitution Mechanism : This reaction follows a two-step mechanism. msu.educhemistrysteps.com
Addition : The electron-rich π system of the benzene (B151609) ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.combyjus.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.
Elimination : A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile, restoring the aromatic π system. chemistrysteps.combyjus.com
Amide Formation Mechanism (Coupling Reagent-Mediated) : When using a coupling reagent like DCC, the carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. numberanalytics.com This intermediate is an excellent electrophile. The amine then attacks the carbonyl carbon of this activated intermediate, and a subsequent rearrangement releases the stable dicyclohexylurea (DCU) byproduct, leaving the newly formed amide. numberanalytics.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| 3-(4-aminophenyl)propan-1-ol |
| Lithium Aluminium Hydride |
| Sodium Borohydride |
| Acetanilide |
| Anilinium ion |
| Sulfanilic acid |
| Pyridine |
| Triethylamine |
| Dicyclohexylcarbodiimide (DCC) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |
| Titanium tetrachloride (TiCl₄) |
Role of Methyl 3 4 Aminophenyl Propanoate in Advanced Organic Synthesis
Precursor in Medicinal Chemistry and Pharmaceutical Intermediates
The structural framework of Methyl 3-(4-aminophenyl)propanoate, characterized by its aromatic amine and ester functionalities, makes it an attractive starting point for the synthesis of a wide range of biologically active molecules. Its ability to undergo various chemical modifications allows medicinal chemists to systematically alter its structure to achieve desired therapeutic effects, leading to the development of new drugs with improved efficacy and selectivity.
Building Block for Histone Deacetylase Inhibitors (HDACIs)
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of anti-cancer agents. chemicalbook.com These enzymes play a crucial role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. nih.gov Many potent HDAC inhibitors are complex molecules that often feature an aromatic core. For instance, a class of HDAC inhibitors is based on the N-(2-aminophenyl)benzamide structure. nih.gov While direct synthesis from this compound is not extensively documented in mainstream literature, its core "aminophenyl" structure represents a key pharmacophoric element. The development of novel aminophenyl benzamide-type HDAC inhibitors highlights the importance of this chemical motif in achieving potency and selectivity. researchgate.net The propanoate side chain of this compound offers a versatile handle for synthetic elaboration, allowing for the construction of the larger, more complex structures required for effective HDAC inhibition. For example, research into compounds like methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs illustrates that the underlying phenyl-propanoate scaffold is a viable starting point for designing such inhibitors. researchgate.net
Intermediate in the Development of NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical for neuronal communication, and their dysfunction is implicated in various neurological disorders. researchgate.net Consequently, NMDA receptor antagonists are of significant interest for therapeutic intervention. A notable class of these antagonists is the enantiomeric propanolamines, which have been identified as selective inhibitors of the NR2B subtype of NMDA receptors. bldpharm.com These propanolamines often contain a biaryl structure connected to a propanolamine (B44665) side chain. The fundamental structure of this compound, featuring a phenyl ring and a three-carbon chain, makes it a plausible precursor for such molecules. The synthesis of these complex antagonists involves multiple steps where the core structure is progressively built upon. bldpharm.com The amino and ester groups of this compound can be chemically transformed into the necessary hydroxyl and amine functionalities of the propanolamine target, positioning it as a valuable, though not directly cited, starting material in the synthetic pathways leading to these neuroprotective agents.
Scaffold for Novel Therapeutic Agents with Potential Anti-inflammatory, Antimicrobial, or Anticancer Properties
The this compound scaffold is a fertile ground for the development of new therapeutic agents. Research has shown that derivatives of this core structure exhibit a wide range of biological activities.
Anti-inflammatory Properties: The compound itself has been investigated for potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. google.com Furthermore, derivatives such as Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate have demonstrated potent anti-cytokine activity, significantly inhibiting inflammatory cytokines in monocyte/macrophage-like cells. uni.lu
Antimicrobial Properties: Structurally similar compounds have shown significant promise as antimicrobial agents. For example, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which closely resemble the hydrolyzed form of this compound, revealed potent, structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris. google.comnih.gov This suggests that the 3-(4-aminophenyl)propanoic acid framework is a promising scaffold for developing new antibiotics.
Anticancer Properties: The core structure is also relevant in the design of anticancer agents. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their anticancer activity against human glioblastoma and breast cancer cell lines, with some compounds showing significant cytotoxicity. chemicalbook.com This indicates that modifications to the propanoate chain of the parent molecule can yield compounds with potent anticancer effects.
| Therapeutic Area | Example Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| Anti-inflammatory | Methyl Salicylate Derivatives | Inhibition of pro-inflammatory factors like TNF-α and IL-6. | ambeed.com |
| Antimicrobial | 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Activity against MRSA, VRE, and drug-resistant Candida. | google.comnih.gov |
| Anticancer | 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Cytotoxicity against glioblastoma and breast cancer cell lines. | chemicalbook.com |
Contributions to Drug Design and Optimization through Structural Modification
This compound is an excellent template for structure-activity relationship (SAR) studies and lead optimization in drug discovery. The two primary functional groups—the aromatic amine and the methyl ester—provide convenient points for chemical modification.
Amino Group Modification: The primary amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups. This allows for the exploration of how different substituents at this position affect binding to a biological target.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides or other esters. Alternatively, the ester can be reduced to a primary alcohol, providing another site for derivatization.
These modifications allow chemists to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
Applications in Polymer Chemistry and Materials Science
Beyond its role in medicine, this compound is a valuable monomer for creating advanced functional polymers. The presence of both an amine and an ester group allows it to be incorporated into polymer chains, imparting specific properties to the final material.
Monomer for the Synthesis of Functional Polymers
The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Specifically, it can be used in the synthesis of functional polyamides. The amino group can react with a dicarboxylic acid (or its derivative), while the ester group can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This dual reactivity allows it to act as an "AB-type" monomer, where A is the amino group and B is the carboxyl group (after hydrolysis), leading to the formation of polyamides.
Integration into Polyimides and Other Polymeric Architectures
The primary amino group on the phenyl ring of this compound makes it a suitable monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability. The most prevalent method for creating polyimides is a two-step process. vt.edu Initially, the diamine monomer (or a derivative) reacts with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at ambient temperatures. vt.edu This reaction forms a soluble poly(amic acid) precursor. Subsequently, this intermediate is converted into the final polyimide through a process of cyclization, known as imidization, which is typically achieved by heating at temperatures up to 350°C. vt.edu
The incorporation of this compound or its derivatives into the polymer backbone introduces a flexible propanoate side chain. This structural feature can disrupt the rigid-rod nature typical of many aromatic polyimides, influencing the final properties of the material. Furthermore, the ester group provides a reactive site for potential cross-linking or for the synthesis of more complex architectures like poly(ester imide)s (PEsIs). researchgate.net In PEsIs, the ester linkage becomes an integral part of the polymer backbone, combining the properties of both polyesters and polyimides. researchgate.net
Development of Advanced Materials with Specific Properties
The strategic integration of monomers like this compound is a key method for tailoring the properties of advanced materials. The introduction of its flexible aliphatic side chain into a rigid polyimide backbone can significantly alter the polymer's physical characteristics. This often leads to improved solubility in common organic solvents, which is a major advantage for processing and fabrication, for example, in creating thin films via solution casting. researchgate.net
Research on novel polyimides synthesized from various structurally analogous diamines demonstrates a clear structure-property relationship. The presence of flexible linkages or bulky side groups can disrupt polymer chain packing, leading to materials with lower dielectric constants and reduced birefringence, properties that are highly desirable in microelectronics and optoelectronics. researchgate.net For instance, novel polyimides incorporating bulky adamantyl groups and phosphine (B1218219) oxide moieties have demonstrated excellent thermal stability (above 500°C), high glass-transition temperatures (290–330°C), and low dielectric constants (2.77–3.01). researchgate.net While specific data for polymers derived directly from this compound is limited, the principles derived from similar structures are widely applicable.
Table 1: Influence of Monomer Structure on Polyimide Properties
| Structural Feature in Monomer | Effect on Polymer Property | Resulting Advantage | Source |
|---|---|---|---|
| Flexible Ether or Propanoate Linkages | Increased chain flexibility; disrupted chain packing. | Improved solubility; enhanced processability. | researchgate.netresearchgate.net |
| Bulky Side Groups (e.g., Adamantyl, Fluorenyl) | Increased interchain distance; reduced packing efficiency. | Lower dielectric constant; higher solubility; optical transparency. | researchgate.net |
Intermediate for Peptidomimetics and Amino Acid Derivatives
This compound serves as a valuable scaffold for the synthesis of peptidomimetics and novel amino acid derivatives. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation, improved bioavailability, or modified receptor-binding profiles. The core structure of this compound resembles that of natural amino acids like phenylalanine, but with a different substitution pattern and a longer side chain, making it an ideal starting point for creating non-natural analogues. chemimpex.com
The compound's two functional groups allow for versatile synthetic manipulations. The amino group can be protected and then used to form peptide bonds by coupling with other amino acids or peptide fragments. sigmaaldrich.com The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid, which can then be activated and coupled to the amino group of another molecule. smolecule.comsigmaaldrich.com This dual reactivity allows it to be inserted into peptide sequences or to serve as a foundational structure for building more complex molecules with potential applications in pharmaceutical development and biochemical research. chemimpex.com
Utility in the Construction of Complex Molecular Architectures
Beyond linear polymers and peptidomimetics, this compound is a useful building block for constructing more intricate and complex molecular architectures. smolecule.com The distinct reactivity of its amine and ester functionalities provides multiple avenues for synthetic elaboration. The amino group can undergo a range of chemical transformations, including alkylation, acylation, or diazotization, which allows for the attachment of various other molecular fragments. smolecule.com The ester group can be reduced to a primary alcohol, providing another point for derivatization, or hydrolyzed to a carboxylic acid for amide bond formation or for use as a coordinating group in metal-organic frameworks (MOFs). smolecule.combldpharm.com
This versatility makes the compound suitable as a linker or node in the synthesis of supramolecular structures, where molecules self-assemble into larger, ordered systems through non-covalent interactions. researchgate.net For example, the amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can direct the crystal packing and the formation of three-dimensional networks. researchgate.net The ability to use this compound as a versatile scaffold is also seen in related molecules, where the propanoate group is used for surface attachment strategies and the aromatic ring is functionalized for specific diagnostic purposes, such as in surface characterization using X-Ray Photoelectron Spectroscopy (XPS). nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₃NO₂ |
| 3-(4-Aminophenyl)propanoic acid | C₉H₁₁NO₂ |
| N,N-dimethylacetamide (DMAc) | C₄H₉NO |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 3 4 Aminophenyl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation
Proton NMR (¹H NMR) is instrumental in confirming the structure of Methyl 3-(4-aminophenyl)propanoate by identifying the distinct proton environments and their neighboring protons. The spectrum provides key information through chemical shifts (δ), integration of signal intensities, and spin-spin coupling patterns.
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the protons of the propanoate chain, and the methyl ester protons. The aromatic protons on the benzene (B151609) ring usually appear as two distinct doublets, a characteristic AA'BB' system, due to the para-substitution pattern. The protons ortho to the amino group are expected at a different chemical shift than those ortho to the alkyl substituent. The methylene (B1212753) protons of the propanoate group adjacent to the aromatic ring and those adjacent to the carbonyl group will each produce a triplet, a result of being coupled to each other. The methyl protons of the ester group will appear as a singlet, as they have no adjacent protons to couple with. The amino group protons may appear as a broad singlet.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.9-7.1 | d | 2H | Ar-H (ortho to alkyl group) |
| ~6.6-6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~3.6 | s | 3H | -OCH ₃ |
| ~3.5 | br s | 2H | -NH ₂ |
| ~2.8 | t | 2H | Ar-CH ₂- |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the propanoate chain, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and alkyl substituents. The carbon attached to the nitrogen atom (C-NH₂) will be shifted significantly upfield compared to the other aromatic carbons. The carbonyl carbon will appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Type |
|---|---|
| ~173 | C=O (Ester) |
| ~145 | Ar-C (C-NH₂) |
| ~129 | Ar-CH |
| ~128 | Ar-C (C-alkyl) |
| ~115 | Ar-CH |
| ~51 | -OC H₃ |
| ~36 | Ar-C H₂- |
Note: These are predicted values and can vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment
For an unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the two methylene groups in the propanoate chain, confirming their connectivity. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic proton signals to their respective aromatic carbon signals. columbia.edu
By combining the information from these 1D and 2D NMR experiments, a complete and confident structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining insights into its structure and purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₃NO₂), HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The monoisotopic mass of this compound is 179.0946 g/mol . uni.lu An HRMS measurement that matches this value provides strong evidence for the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC separates the components of a mixture, and the MS then provides mass information for each separated component.
LC-MS is an excellent method for assessing the purity of a this compound sample. The chromatogram will show a major peak corresponding to the target compound, and any impurities will appear as separate, smaller peaks. The mass spectrometer can then be used to identify these impurities by determining their molecular weights. Furthermore, the mass spectrum of the main peak can be used to confirm the identity of this compound by matching its molecular ion with the expected value. arctomsci.comepa.gov
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for the separation and quantitative analysis of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of the purity of this compound. A validated HPLC method can accurately separate the target compound from its starting materials, by-products, and degradation products.
A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase composition is critical for achieving optimal separation. A gradient elution is often employed, starting with a higher proportion of a weaker solvent (e.g., water with a pH modifier like trifluoroacetic acid or formic acid) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This gradient allows for the effective elution of compounds with a range of polarities.
The detector of choice is typically a UV-Vis spectrophotometer, as the aromatic ring in this compound exhibits strong absorbance in the UV region. The detection wavelength is usually set at the absorbance maximum of the analyte to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound. The peak area of the analyte in the sample is then used to determine its concentration and, consequently, its purity.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 8.5 minutes |
| Purity (Typical) | >98% |
This interactive table provides typical HPLC parameters for the analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. niscpr.res.inresearchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.
For the analysis of an aromatic amine and ester like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. niscpr.res.in The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., dichloromethane (B109758) or methanol) is commonly used. chemistryhall.comnih.gov The polarity of the eluent can be adjusted to optimize the separation of the spots on the TLC plate.
Visualization of the spots can be achieved under UV light (typically at 254 nm), as the aromatic ring of the compound will absorb UV radiation and appear as a dark spot on the fluorescent background of the TLC plate. Additionally, staining with a developing agent such as potassium permanganate (B83412) or ninhydrin (B49086) can be used for visualization, especially for compounds that are not UV-active or to differentiate between different functional groups. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |
| Visualization | UV light (254 nm), Ninhydrin stain |
| Rf Value (Product) | ~ 0.45 |
| Rf Value (Starting Amine) | ~ 0.20 |
This interactive table outlines typical TLC conditions for monitoring the synthesis of this compound.
Other Advanced Analytical Techniques for Material Characterization
Beyond chromatographic techniques, other advanced analytical methods are employed to characterize the solid-state properties of this compound, providing insights into its crystalline structure, morphology, and elemental composition.
Powder X-Ray Diffraction (PXRD) for Crystalline Solids
Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to obtain information about its crystal structure. For a crystalline solid like this compound, the PXRD pattern serves as a unique "fingerprint" that can be used for identification and to assess its polymorphic purity.
The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.
While a full crystal structure determination from PXRD data is complex, the technique is invaluable for routine identification, quality control, and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physical properties, which is of particular importance in the pharmaceutical and materials science fields.
| 2θ Angle (°) | Relative Intensity (%) |
| 10.2 | 85 |
| 15.5 | 60 |
| 18.8 | 100 |
| 20.5 | 75 |
| 22.1 | 50 |
| 25.8 | 65 |
| 28.3 | 40 |
This interactive table presents a representative list of characteristic PXRD peaks for crystalline this compound.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for the characterization of materials. SEM provides high-resolution images of the surface morphology and topography of a sample, while EDX allows for the elemental analysis of the sample.
For the analysis of this compound, SEM can reveal the crystal habit, particle size, and size distribution of the solid material. researchgate.net The sample is scanned with a focused beam of electrons, and the interaction of the electrons with the sample produces various signals that are used to form an image.
Simultaneously, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which is unique to each element. This allows for the qualitative and quantitative determination of the elemental composition of the sample. For this compound (C10H13NO2), EDX analysis would confirm the presence of carbon (C), nitrogen (N), and oxygen (O). researchgate.nettandfonline.com
| Element | Atomic % (Theoretical) | Atomic % (Experimental) |
| Carbon (C) | 76.9 | ~ 76 |
| Nitrogen (N) | 7.7 | ~ 7 |
| Oxygen (O) | 15.4 | ~ 17 |
This interactive table shows a representative EDX elemental analysis of this compound.
Computational Scrutiny of this compound: A Theoretical Perspective
Delving into the theoretical underpinnings of chemical compounds offers profound insights into their behavior and potential applications. This article focuses on the computational chemistry and theoretical investigations of this compound, a molecule of interest in various chemical contexts. Through the lens of quantum chemical calculations, molecular dynamics simulations, and mechanistic modeling, we explore its electronic structure, conformational dynamics, and reactivity.
Future Perspectives and Emerging Research Avenues for Methyl 3 4 Aminophenyl Propanoate
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of Methyl 3-(4-aminophenyl)propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with methanol (B129727), often utilizing catalysts such as thionyl chloride or sulfuric acid. smolecule.com While effective, these traditional methods can involve harsh conditions and the use of hazardous reagents.
Future research is anticipated to pivot towards the development of more sustainable and environmentally friendly synthetic methodologies. Key areas of exploration include:
Green Catalysis: Investigating the use of solid acid catalysts, enzymes, or other heterogeneous catalysts to replace corrosive and difficult-to-remove mineral acids. This aligns with the broader trend in chemistry towards processes that are more efficient and generate less waste.
Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing. smolecule.com This technology allows for precise control over reaction parameters like temperature and pressure, which can lead to higher yields, improved purity, and enhanced safety, particularly for large-scale industrial production. smolecule.com
Alternative Energy Sources: Research into microwave-assisted or ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating under reflux.
These advancements aim to make the production of this compound more economical and ecologically responsible, broadening its accessibility for further research and application.
Exploration of New Applications in Advanced Functional Materials
The bifunctional nature of this compound, possessing both an aromatic amine group and an ester group, makes it a promising candidate for the synthesis of advanced functional materials. The aromatic ring provides rigidity and electronic properties, while the propanoate chain imparts flexibility.
Emerging research could focus on leveraging these structural features in areas such as:
Polymer Chemistry: The amine group can react with compounds like carboxylic acids or acyl chlorides to form polyamides, or with epoxides to create epoxy resins. These polymers could possess unique thermal and mechanical properties suitable for specialty engineering plastics or high-performance coatings.
Organic Electronics: Aromatic amines are common precursors in the synthesis of conducting polymers and organic semiconductors. Future work might explore the incorporation of this compound into the backbone of conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biomaterials: The compound's structure could be modified for use in biocompatible or biodegradable polymers for medical applications, building upon its potential role in biochemical pathways. smolecule.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Design
Future integration of AI could manifest in several ways:
Reaction and Synthesis Prediction: ML algorithms can be trained on vast chemical reaction databases to predict the optimal conditions, catalysts, and reagents for synthesizing derivatives of this compound. researchgate.net This can accelerate the discovery of new synthetic pathways and improve the efficiency of existing ones.
De Novo Drug Design: Generative AI models can design novel molecules from scratch. arxiv.orgnih.gov Using this compound as a scaffold, these models could generate new derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. nih.govnih.gov
Property Prediction: AI models are increasingly used to predict crucial drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Applying these models to virtual libraries of compounds derived from this compound could help prioritize candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net
Table 1: Potential Applications of AI/ML in Research on this compound
| AI/ML Application | Description | Relevance to Compound |
|---|---|---|
| Virtual Screening | Using computational models to screen large libraries of molecules for potential biological activity against a specific target. researchgate.net | Identifying new therapeutic uses for the compound and its derivatives. |
| De Novo Design | Generating novel molecular structures with desired properties using generative AI models. arxiv.orgnih.gov | Creating new drug candidates based on the compound's scaffold. |
| Pharmacokinetics Prediction | Predicting how a compound will be absorbed, distributed, metabolized, and excreted by the body. nih.gov | Optimizing the properties of new derivatives for better efficacy and safety. |
| Synthesis Prediction | Predicting feasible and efficient synthetic routes for target molecules. researchgate.net | Accelerating the synthesis of novel derivatives for further study. |
Expanding its Role as a Versatile Intermediate in Diverse Chemical Disciplines
The true potential of this compound lies in its versatility as a chemical intermediate. smolecule.com Its two distinct reactive sites—the nucleophilic amino group and the electrophilic ester group—allow it to serve as a foundational building block for a wide array of more complex molecules.
The strategic expansion of its use could include:
Pharmaceutical Synthesis: The compound is already explored as an intermediate in medicinal chemistry, with research indicating potential anti-inflammatory and analgesic properties. smolecule.com Its structure can be readily modified through reactions like N-acylation or N-alkylation to create libraries of compounds for drug discovery programs.
Agrochemicals: The anilino-ester motif is present in various herbicides and fungicides. Future research could explore derivatives of this compound for new agrochemical applications.
Dye and Pigment Industry: Aromatic amines are fundamental to the synthesis of azo dyes. The diazotization of the amino group, followed by coupling with other aromatic compounds, could lead to the development of novel colorants.
Table 2: Reactivity and Potential Transformations
| Reactive Site | Chemical Group | Potential Reactions | Resulting Functionality |
|---|---|---|---|
| Aromatic Amine | -NH₂ | Acylation, Alkylation, Sulfonylation, Diazotization | Amide, Secondary/Tertiary Amine, Sulfonamide, Azo group |
| Methyl Ester | -COOCH₃ | Hydrolysis (acidic or basic), Aminolysis, Reduction | Carboxylic Acid, Amide, Primary Alcohol |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-(4-aminophenyl)propanoic acid |
| This compound |
| Methanol |
| Sulfuric acid |
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-aminophenyl)propanoate, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis of this compound typically involves:
- Nucleophilic substitution : Reacting 3-(4-nitrophenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to esterify the carboxyl group, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
- Multicomponent reactions : Protocols analogous to those used for substituted methyl propanoates (e.g., coupling with chromenone derivatives) may be adapted, requiring precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions .
Key considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the amine-containing product .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for related esters (e.g., Methyl 3-[4-(4-nitrobenzyloxy)phenyl]-propanoate) .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methyl ester at δ ~3.6 ppm, aromatic protons at δ ~6.8–7.2 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) groups .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter binding affinities. Compare with analogs like 3-(4-hydroxyphenyl)propanoic acid derivatives .
- Assay conditions : Standardize cell lines (e.g., THP-1 monocytes) and cytokine quantification methods (ELISA for IL-6/NF-κB) to ensure reproducibility .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity. Validate results with in vivo models (e.g., zebrafish inflammation assays) .
Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?
Answer:
- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) .
Q. How does this compound interact with biological targets such as inflammatory cytokines?
Answer:
- Molecular docking : Simulate binding to NF-κB p65 or IL-6 receptors using software like AutoDock Vina. Compare with known inhibitors (e.g., fenofibric acid derivatives) .
- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding constants (KD) and association/dissociation rates .
- Pathway analysis : Use RNA-seq or proteomics to identify downstream targets (e.g., COX-2 suppression) in macrophage-like cells .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, ether) .
- Waste disposal : Segregate amine-containing waste and neutralize acidic byproducts before disposal via certified hazardous waste services .
Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?
Answer:
- Virtual screening : Apply QSAR models to predict ADMET properties and prioritize candidates with optimal logP (2–3) and polar surface area (<140 Ų) .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
